molecular formula C14H11ClN2O B2845371 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile CAS No. 1016765-65-3

2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile

Cat. No.: B2845371
CAS No.: 1016765-65-3
M. Wt: 258.71
InChI Key: KCGMQQGHYXNYJX-UHFFFAOYSA-N
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Description

2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a nitrile-containing small molecule featuring a phenylacetonitrile core substituted with a (6-chloropyridin-3-yl)methoxy group. The compound combines a pyridine ring (with a chlorine substituent at position 6) and a methoxy-linked phenyl group, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGMQQGHYXNYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile typically involves the reaction of 6-chloropyridine-3-methanol with 4-bromophenylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced via a Williamson ether synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chloropyridinyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetaldehyde or 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetic acid.

    Reduction: Formation of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can enhance binding affinity to certain biological targets, while the methoxyphenyl acetonitrile moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1)

Key Differences :

  • Substituent : O4I1 contains a 4-methoxyphenyl group instead of the 6-chloropyridin-3-yl group in the target compound.
  • Electronic Effects : The methoxy group in O4I1 is electron-donating, while the 6-chloro substituent in the target compound introduces electron-withdrawing effects. The pyridine ring further enhances electron deficiency compared to O4I1’s benzene ring.
  • Biological Activity: O4I1 is a potent Oct3/4 inducer, enhancing somatic cell reprogramming into induced pluripotent stem cells (iPSCs) by stabilizing Oct3/4 transcription factor activity .

Physicochemical Properties :

  • Molecular Weight: The target compound (C₁₄H₁₁ClN₂O) has a molecular weight of ~270.7 g/mol, slightly higher than O4I1 (C₁₆H₁₅NO₂, ~265.3 g/mol) due to the chlorine atom and pyridine nitrogen.
  • Lipophilicity : The chloropyridine group likely increases logP compared to O4I1, suggesting reduced aqueous solubility but enhanced membrane permeability.

Structural Analog: Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

Key Differences :

  • Core Structure : O4I2 features a thiazole-carboxylate scaffold, contrasting with the phenylacetonitrile core of the target compound.
  • Substituent : Both compounds share a 4-chlorophenyl-derived group (O4I2: 4-chloroaniline; target compound: 6-chloropyridine).
  • Biological Activity : O4I2 also induces Oct3/4 but operates through a distinct mechanism, possibly involving thiazole-mediated kinase modulation . The acetonitrile group in the target compound may engage in hydrogen bonding or dipole interactions absent in O4I2.

Physicochemical Properties :

  • Molecular Weight : O4I2 (C₁₂H₁₁ClN₂O₂S) has a higher molecular weight (~306.8 g/mol) due to the thiazole and ester groups.
  • Solubility : The carboxylate ester in O4I2 improves solubility compared to the nitrile group in the target compound.

Structural Analog: 4-((6-Chloropyridin-3-yl)methoxy)benzonitrile

Key Differences :

  • Core Structure : This analog replaces the phenylacetonitrile group with a benzonitrile (CN directly attached to benzene).
  • Substituent : Shares the identical (6-chloropyridin-3-yl)methoxy group as the target compound.
  • The acetonitrile group in the target compound may offer metabolic stability advantages over benzonitrile.

Physicochemical Properties :

  • Molecular Weight : The target compound is heavier (~270.7 g/mol vs. ~260.7 g/mol for the benzonitrile analog) due to the additional methylene group.

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Key Biological Activity
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile Phenylacetonitrile 6-Chloropyridin-3-ylmethoxy ~270.7 Hypothesized Oct3/4 induction
O4I1 Phenylacetonitrile 4-Methoxyphenylmethoxy ~265.3 Oct3/4 induction, iPSC generation
O4I2 Thiazole-carboxylate 4-Chlorophenylamino ~306.8 Oct3/4 induction
4-((6-Chloropyridin-3-yl)methoxy)benzonitrile Benzonitrile 6-Chloropyridin-3-ylmethoxy ~260.7 Discontinued (unknown)

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